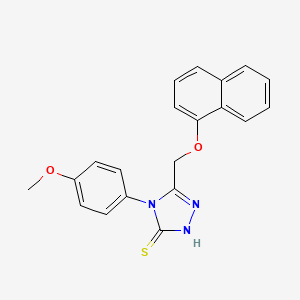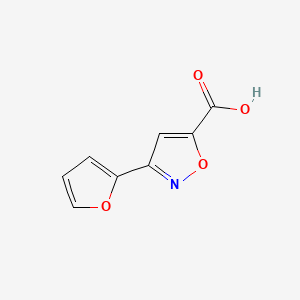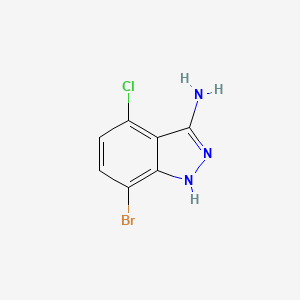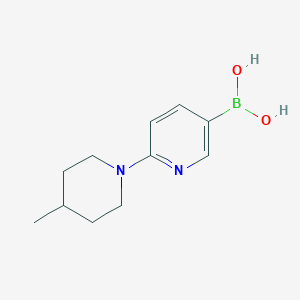
1-(3-Aminophenyl)-2-methylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Aminophenyl)-2-methylpropan-2-ol is an organic compound that features an aminophenyl group attached to a methylpropanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminophenyl)-2-methylpropan-2-ol typically involves the reaction of 3-nitroacetophenone with a suitable reducing agent to form the corresponding amine. This is followed by a reaction with a methylating agent to introduce the methyl group. The final step involves the reduction of the nitro group to an amine under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Aminophenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or other derivatives.
Applications De Recherche Scientifique
1-(3-Aminophenyl)-2-methylpropan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Aminophenyl)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting biochemical pathways .
Similar Compounds:
1-(3-Aminophenyl)ethanol: Similar structure but lacks the methyl group.
2-(3-Aminophenyl)propan-2-ol: Similar structure but with a different substitution pattern.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C10H15NO |
|---|---|
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
1-(3-aminophenyl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C10H15NO/c1-10(2,12)7-8-4-3-5-9(11)6-8/h3-6,12H,7,11H2,1-2H3 |
Clé InChI |
HWRSPKQAXWAHCV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=CC(=CC=C1)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rel-(1R,4S,7R)-Ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B11764974.png)

![[1,4'-Bipiperidin]-3-one](/img/structure/B11764999.png)
![Methyl 1,7-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B11765000.png)
![ethyl (2E)-2-chloro-2-[(3,5-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B11765003.png)
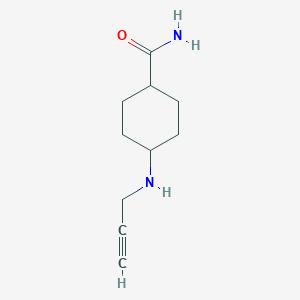
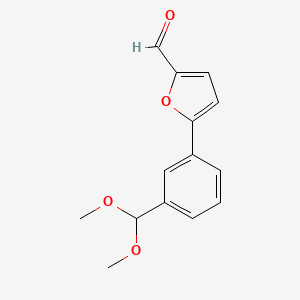
![Oxazolo[4,5-c]pyridine, 4,6-dichloro-2-methyl-](/img/structure/B11765010.png)
![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]benzamide](/img/structure/B11765015.png)
